molecular formula C20H20N2O2S2 B2889646 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034435-17-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2889646
CAS No.: 2034435-17-9
M. Wt: 384.51
InChI Key: CNQTVRCTGBTPNQ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2034435-17-9) is a synthetic organic compound with a molecular formula of C20H20N2O2S2 and a molecular weight of 384.52 g/mol . This complex molecule is a sulfonamide derivative, a functional group known to form the basis of several groups of drugs with a wide range of pharmacological activities . Its structure incorporates a 5,6,7,8-tetrahydronaphthalene (tetralin) group, which provides structural rigidity, linked to a methylpyridine moiety that is itself substituted with a thiophene ring . This specific molecular architecture, combining nitrogen- and sulfur-containing heterocycles with a sulfonamide linker, suggests potential for interaction with biological targets, making it a compound of interest in medicinal chemistry research . The presence of the tetralin group is a feature of interest in neuroscience research, as similar scaffolds have been investigated for their interactions with neurological targets such as G-protein coupled receptors (GPCRs) . Researchers can explore this molecule as a building block or as a lead compound in various discovery programs. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,19-8-7-15-4-1-2-5-16(15)12-19)22-13-17-6-3-10-21-20(17)18-9-11-25-14-18/h3,6-12,14,22H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQTVRCTGBTPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C20H20N2O2S2
  • Molar Mass : Approximately 384.515 g/mol
  • Functional Groups : Sulfonamide, thiophene ring, and pyridine moiety

These structural elements contribute to its biological activity, particularly in medicinal chemistry.

Antimicrobial and Antiinflammatory Properties

Sulfonamides are well-known for their antibacterial properties , and compounds containing thiophene and pyridine rings often exhibit significant antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound may have applications in treating infections or inflammatory conditions due to its ability to inhibit bacterial growth and modulate immune responses.

Research indicates that this compound may interact with specific enzymes or receptors involved in inflammation or bacterial resistance pathways. For instance:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory signaling pathways.
  • Receptor Interaction : The compound could potentially bind to receptors that mediate cellular responses to inflammatory stimuli.

Research Findings

Recent studies have evaluated the biological activity of related compounds with similar structures. For example:

  • Anticancer Activity : A study on thiazoline-tetralin derivatives demonstrated significant anticancer effects against various cancer cell lines (e.g., MCF-7 and A549) using the MTT assay. The derivatives exhibited cytotoxicity and induced apoptosis in cancer cells .
  • Cytotoxicity Studies : The cytotoxicity of synthesized compounds was assessed using classical methods (e.g., MTT assay), providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
N-(2-thiophen-2-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamideContains a thiophene-pyridine linkageSimilar sulfonamide group but different substituents
N-(2-methylthiazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamideFeatures a thiazole ring instead of thiopheneThiazole rings are known for different biological activities
SulfathiazoleA classic sulfonamide antibioticEstablished antibacterial activity but lacks the naphthalene structure

This comparative analysis highlights how variations in structure can influence biological activity and applications.

Case Studies

  • In Vivo Studies : Initial research has shown that related compounds exhibit promising results in animal models for bacterial infections and inflammation. Further studies are needed to validate these findings in clinical settings.
  • Pharmacokinetics and Toxicity Profiles : Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity profiles of this compound is crucial for assessing its therapeutic potential fully.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide backbone but differ in substituent groups, influencing their physicochemical and pharmacological properties:

Compound Name Substituent Features Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
Target Compound : N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiophen-3-yl, pyridin-3-yl, methyl bridge C20H19N3O2S2 (est.) ~413.5 (est.) Reference compound
Entry 12 (): N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiazole, pyridin-3-yl, ethyl linker C20H21N3O2S2 423.5 Thiazole replaces thiophene; ethyl linker vs. methyl
: N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Oxadiazole, pyridin-3-yl, phenyl linker C24H22N4O3S 446.5 Oxadiazole replaces thiophene; phenyl linker
: N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Pyridazine, methylsulfonyl, phenyl linker C21H21N3O4S2 443.5 Pyridazine replaces pyridine; methylsulfonyl group
(Compound e) : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl, naphthalen-1-yloxy, amine backbone C18H18N2OS 310.4 Lacks sulfonamide; naphthalene-oxy substituent

Functional Group Impact on Properties

  • Thiophene vs. Thiazole’s nitrogen atoms may introduce hydrogen-bonding capabilities absent in thiophene, altering target selectivity .
  • Linker Variations :

    • Methyl bridges (target compound) reduce steric hindrance compared to ethyl or phenyl linkers, possibly favoring compact binding modes .
    • Phenyl linkers () increase rigidity, which might stabilize interactions but reduce conformational flexibility .
  • Sulfonamide vs. Amine Backbones :

    • Sulfonamides (target compound, ) exhibit stronger acidity (pKa ~10–11) compared to amines (pKa ~8–10), affecting solubility and ionization at physiological pH .

Hypothetical Pharmacological Implications

  • Lipophilicity: The tetrahydronaphthalene core confers high lipophilicity across all compounds, suggesting favorable blood-brain barrier penetration.
  • Metabolic Stability : Thiophene-containing compounds (target, ) may undergo oxidation at the sulfur atom, whereas oxadiazoles () are more resistant to metabolic degradation .

Q & A

Basic: What are the recommended synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core via sulfonation of tetrahydronaphthalene followed by amidation.

Thiophene-Pyridine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to attach the thiophene moiety to the pyridine ring .

Methylation : Introduce the methylene bridge between the pyridine and sulfonamide groups using reductive amination or nucleophilic substitution .
Key Parameters : Optimize yields by controlling temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) .

Basic: How can the molecular structure of this compound be rigorously characterized?

Employ a combination of spectroscopic and crystallographic methods:

  • NMR : Use 1^1H/13^13C NMR to confirm connectivity of the thiophene-pyridine and sulfonamide groups.
  • X-ray Crystallography : Resolve bond angles and torsional strain in the tetrahydronaphthalene core .
  • HRMS : Validate molecular formula (e.g., C₂₀H₂₁N₃O₂S₂) and isotopic patterns .
  • FT-IR : Identify sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and aromatic C-H vibrations .

Advanced: How should researchers address contradictions in synthetic yield data across different routes?

Parameter Screening : Systematically vary catalysts (Pd vs. Cu), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (polar aprotic vs. ethers) to identify optimal conditions .

By-Product Analysis : Use LC-MS or TLC to detect impurities (e.g., unreacted thiophene or sulfonamide intermediates) .

Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., coupling vs. hydrolysis) .

Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) in this sulfonamide derivative?

Functional Group Variation : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine substituents (e.g., electron-withdrawing groups) .

Bioassay Profiling : Test analogs in vitro for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., IC₅₀ in cancer cell lines) .

QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data .

Basic: What purification strategies are critical for isolating high-purity samples?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) to separate sulfonamide derivatives .
  • Recrystallization : Employ ethanol/water mixtures to remove unreacted starting materials.
  • HPLC : Apply reverse-phase C18 columns for final polishing (≥95% purity) .

Advanced: How can computational tools aid in optimizing this compound for drug discovery?

  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock or Schrödinger Suite to prioritize synthetically accessible analogs .
  • ADMET Prediction : Use SwissADME or ADMETlab to assess permeability, metabolic stability, and toxicity risks .
  • Dynamic Simulations : Perform MD simulations to evaluate conformational flexibility of the tetrahydronaphthalene core in aqueous environments .

Advanced: What experimental approaches resolve discrepancies in reported biological activity data?

Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate across labs .

Off-Target Screening : Profile against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Metabolite Identification : Use LC-MS/MS to detect degradation products that may interfere with bioassays .

Basic: What are the key challenges in functionalizing the thiophene-pyridine moiety?

  • Regioselectivity : Thiophene C-H activation often requires directing groups (e.g., boronic esters) to control substitution patterns .
  • Compatibility : Ensure coupling reactions (e.g., Buchwald-Hartwig) do not degrade the sulfonamide group .
  • Scalability : Replace Pd catalysts with cheaper alternatives (e.g., Ni) for gram-scale synthesis .

Advanced: How can intramolecular interactions influence the compound’s reactivity?

  • Conformational Analysis : Use NOESY NMR to detect spatial proximity between the thiophene and tetrahydronaphthalene groups .
  • Electronic Effects : Assess resonance stabilization of the sulfonamide group via Hammett plots or computational charge maps .

Advanced: What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group .
  • Light Protection : Use amber vials to avoid photodegradation of the thiophene ring .
  • Stability-Indicating Assays : Monitor decomposition via HPLC-UV at regular intervals .

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